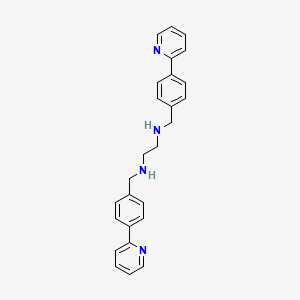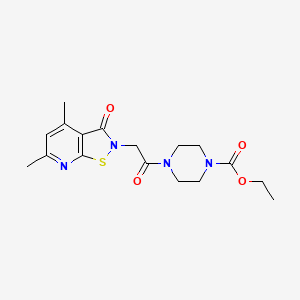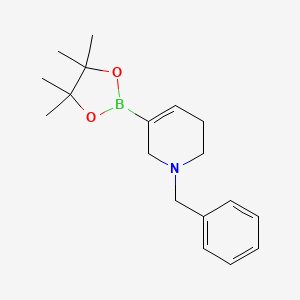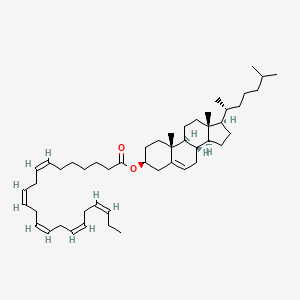
22:5 胆固醇酯
描述
二十二碳五烯酸胆固醇酯是一种胆固醇酯,其酰基为 (7Z,10Z,13Z,16Z,19Z)-二十二碳-7,10,13,16,19-五烯基 。它是一种存在于生物系统中的脂类化合物,在各种生理过程中发挥作用。
科学研究应用
二十二碳五烯酸胆固醇酯在研究方面具有多种应用:
生物学研究: 研究其在脂质代谢和细胞功能中的作用。
心血管研究: 研究其对胆固醇稳态和动脉粥样硬化的影响。
营养与健康: 探索其对人体健康的影响,特别是与膳食摄入相关的方面。
作用机制
二十二碳五烯酸胆固醇酯发挥作用的确切机制尚未完全阐明。它可能影响脂质代谢、膜流动性和信号通路。
生化分析
Cellular Effects
The presence of 22:5 Cholesteryl ester in cells can influence various cellular processes. It plays a significant role in lipid homeostasis and the maintenance of cellular activities . Dysregulation of cholesterol homeostasis, including the accumulation of cholesteryl esters like 22:5 Cholesteryl ester, has been associated with various pathologies .
Molecular Mechanism
The molecular mechanism of 22:5 Cholesteryl ester involves its interaction with CETP, which mediates the transfer of cholesteryl esters among lipoproteins . This process is crucial for the regulation of plasma cholesterol levels and reverse cholesterol transport . The binding of 22:5 Cholesteryl ester to CETP allows the net movement of cholesteryl ester from high-density lipoproteins (HDL) to triglyceride-rich very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) .
Temporal Effects in Laboratory Settings
The effects of 22:5 Cholesteryl ester can change over time in laboratory settings. For instance, in a study involving mice with a three-quarter renal mass reduction, it was found that the turnover of HDL-cholesteryl esters, including 22:5 Cholesteryl ester, was altered .
Subcellular Localization
The subcellular localization of 22:5 Cholesteryl ester is typically associated with lipid droplets, intracellular organelles that store neutral lipids . The localization of 22:5 Cholesteryl ester in these organelles is crucial for its function in lipid homeostasis .
准备方法
合成路线:: 二十二碳五烯酸胆固醇酯的合成涉及胆固醇与二十二碳五烯酸的酯化反应。具体的合成路线可能有所不同,但通常遵循以下反应方案:
酯化反应:
工业生产:: 二十二碳五烯酸胆固醇酯的工业生产方法尚未有广泛的文献记载。它可以使用标准的有机化学技术在实验室中合成。
化学反应分析
二十二碳五烯酸胆固醇酯可以发生各种化学反应:
氧化: 它可能会发生氧化反应,导致形成氧化衍生物。
还原: 酯基的还原可以产生胆固醇。
取代: 在适当的条件下,酯部分可以被取代。
酯化: 硫酸或其他酸催化剂。
氧化: 氧化剂,如铬酸或高锰酸钾。
还原: 还原剂,如氢化锂铝 (LiAlH₄)。
取代: 各种亲核试剂(例如,醇盐,胺)。
主要产物:: 二十二碳五烯酸胆固醇酯反应的主要产物取决于具体的反应条件。氧化可能会产生氧化胆固醇衍生物,而还原会导致胆固醇。
相似化合物的比较
二十二碳五烯酸胆固醇酯因其独特的酰基构型而脱颖而出。类似的化合物包括其他胆固醇酯(例如,油酸胆固醇酯,亚油酸胆固醇酯)和脂肪酸衍生物。
属性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h8-9,11-12,14-15,17-18,20-21,30,39-40,42-46H,7,10,13,16,19,22-29,31-38H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLZNHXNFMEUGA-DCDLNIKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H78O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of CE(22:5) in the context of diet and coronary heart disease?
A1: Research suggests that CE(22:5) may serve as a potential lipidomic marker for diet quality and could be linked to the risk of coronary heart disease (CHD). A study involving American Indians found that higher baseline levels of CE(22:5) were associated with an increased risk of CHD, independent of established risk factors. [] This suggests a potential role of CE(22:5) in CHD development, possibly influenced by dietary habits.
Q2: How does the lipid profile of vegans differ from omnivores regarding CE(22:5)?
A2: Interestingly, a study comparing Dutch vegans and omnivores found contrasting levels of CE(22:5) in their lipid profiles. Vegans exhibited lower levels of CE(22:5) in their triglycerides compared to omnivores. [] This difference could be attributed to the dietary sources of docosapentaenoic acid (DPA), a precursor to CE(22:5), which is primarily found in fatty fish and seafood, food sources typically absent from vegan diets.
Q3: What analytical techniques were employed to study CE(22:5) in the context of these research papers?
A3: Both studies utilized advanced mass spectrometry techniques to analyze and quantify CE(22:5). The study involving American Indians employed mixed effects linear regression and Cox frailty models to correlate CE(22:5) levels with diet quality and CHD risk. [] The comparison between Dutch vegans and omnivores involved measuring fatty acid compositions in various compartments, including erythrocytes, platelets, plasma cholesterol esters, and plasma triglycerides. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-thiazino[2,3-a]benzimidazole](/img/structure/B593816.png)
![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)


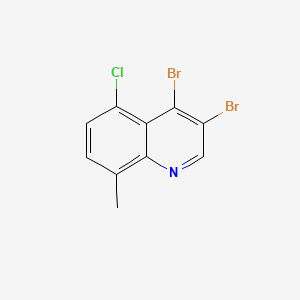
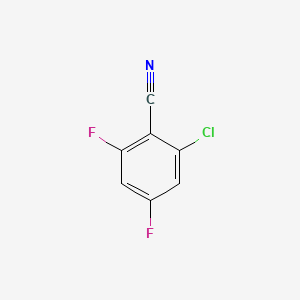


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide](/img/structure/B593835.png)
